Cobalt phthalocyanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

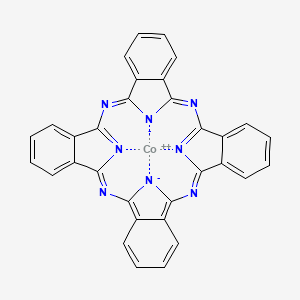

Cobalt phthalocyanine, also known as this compound, is a useful research compound. Its molecular formula is C32H16CoN8 and its molecular weight is 571.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40711. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrocatalytic Applications

Cobalt phthalocyanine is extensively studied for its role as an electrocatalyst, particularly in carbon dioxide reduction and other electrochemical reactions.

Carbon Dioxide Reduction

CoPc has shown remarkable efficiency in the electrocatalytic reduction of carbon dioxide to methanol, a valuable chemical for energy storage and synthesis. Recent studies demonstrate that CoPc immobilized on carbon nanotubes exhibits high selectivity and activity for methanol production during electroreduction processes. The interaction between CoPc molecules and defects on the substrate significantly enhances catalytic performance by facilitating structural transformations that promote methanol synthesis .

Electrocatalytic Oxidation

CoPc has also been utilized in the electrocatalytic oxidation of organic pollutants, such as 4-chlorophenol. The immobilization of cobalt binuclear phthalocyanines on gold electrodes via self-assembled monolayers has resulted in enhanced electrocatalytic properties, including increased peak current and stability compared to unmodified electrodes .

| Study | Catalyst | Reaction | Performance |

|---|---|---|---|

| Cobalt binuclear CoPc | Oxidation of 4-chlorophenol | Enhanced current stability |

Photocatalytic Applications

This compound derivatives have been explored for photocatalytic applications, particularly in the reduction of carbon dioxide under light irradiation.

Photocatalytic CO2 Reduction

Recent research highlights the use of CoPc derivatives in photocatalytic systems for CO2 reduction. The electronic effects of substituents on CoPc have been systematically studied to optimize photocatalytic performance. For instance, cobalt tetracarboxylphthalocyanine demonstrated a maximum turnover number of 2950 in light-driven CO2-to-CO conversion, showcasing significant potential for sustainable energy applications .

| Study | Catalyst | Light Source | Product | Performance |

|---|---|---|---|---|

| Cobalt tetracarboxylphthalocyanine | 450 nm | CO | Turnover number = 2950 |

Material Science Applications

This compound is also utilized in materials science, particularly in the development of thin films and composite materials.

Thin Film Technology

CoPc thin films exhibit unique physical and chemical properties that differ from their bulk counterparts due to quantum size effects. These films can be employed in various applications, including sensors and catalysis, where their reversible adsorption capabilities are advantageous .

Hybrid Materials

Combining CoPc with other materials, such as graphene or carbon nanotubes, has led to the creation of hybrid structures that enhance electronic properties and catalytic performance. For example, hybridized this compound with zinc oxide and graphene has shown efficient photocatalytic activity for dye degradation .

Case Study 1: Electrocatalytic Performance Enhancement

A study investigated the encapsulation of this compound within coordination polymers to increase its electrocatalytic activity for CO2 reduction. The encapsulation altered the rate-determining step in the catalytic mechanism, resulting in improved selectivity and activity compared to unencapsulated CoPc .

Case Study 2: Structural Influence on Catalytic Activity

Research focusing on positional isomers of this compound revealed that geometric control over these isomers significantly affects their optical and electrochemical properties. This finding provides insights into designing more effective catalysts through structural modifications .

Propiedades

Número CAS |

36344-62-4 |

|---|---|

Fórmula molecular |

C32H16CoN8 |

Peso molecular |

571.5 g/mol |

Nombre IUPAC |

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clave InChI |

MPMSMUBQXQALQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

Key on ui other cas no. |

3317-67-7 |

Pictogramas |

Health Hazard |

Sinónimos |

cobalt phthalocyanine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.